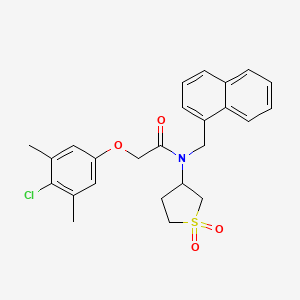

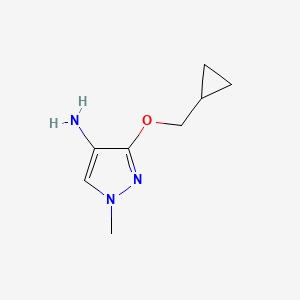

3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Cyclopropylmethoxy)-1-Methyl-1H-Pyrazol-4-amin ist eine chemische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese besondere Verbindung zeichnet sich durch das Vorhandensein einer Cyclopropylmethoxygruppe und einer Methylgruppe aus, die an den Pyrazolring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Cyclopropylmethoxy)-1-Methyl-1H-Pyrazol-4-amin beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Alkylierung von 3-Hydroxy-4-halogenierten Benzaldehyden, um eine Zwischenverbindung zu erhalten. Diese Zwischenverbindung wird dann einer Hydroxylierung unterzogen, gefolgt von weiteren Alkylierungs- und Oxidationsschritten, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab wird der Syntheseprozess optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert und die Zwischenprodukte werden in jedem Schritt gereinigt, um Verunreinigungen zu minimieren. Die Verwendung inerter Lösungsmittel und neutralisierter alkalischer Bedingungen trägt dazu bei, ein hochreines Produkt zu erhalten, das für großtechnische Anwendungen geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by further alkylation and oxidation steps to yield the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the intermediates are purified at each step to minimize impurities. The use of inert solvents and neutralized alkaline conditions helps in achieving a high-purity product suitable for large-scale applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(Cyclopropylmethoxy)-1-Methyl-1H-Pyrazol-4-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, die an den Pyrazolring gebunden sind.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine große Bandbreite an substituierten Pyrazolverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethoxy)-1-Methyl-1H-Pyrazol-4-amin hat in mehreren Bereichen der wissenschaftlichen Forschung Anwendungen gefunden:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, z. B. seine Rolle bei der Modulation spezifischer biologischer Zielstrukturen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Arzneimitteln eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 3-(Cyclopropylmethoxy)-1-Methyl-1H-Pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in der Zellsignalgebung und -funktion führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

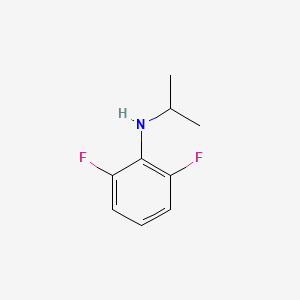

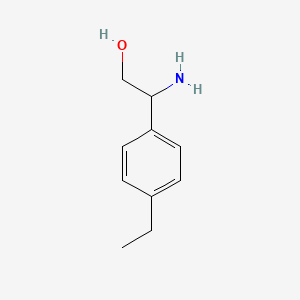

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

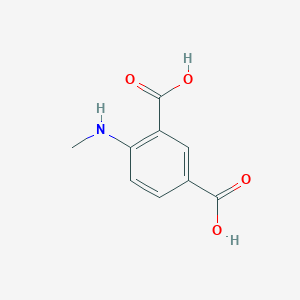

3-(Cyclopropylmethoxy)-4-(Difluormethoxy)benzoesäure: Diese Verbindung teilt eine ähnliche Cyclopropylmethoxygruppe, unterscheidet sich aber durch das Vorhandensein einer Difluormethoxygruppe und einer Benzoesäureeinheit.

N-(3,5-Dichlorpyridyl-4-yl)-3-Cyclopropylmethoxy-4-Difluormethoxybenzoylamin: Diese Verbindung verfügt über eine ähnliche Cyclopropylmethoxygruppe, enthält jedoch zusätzliche funktionelle Gruppen und eine Pyridyleinheit.

Einzigartigkeit

3-(Cyclopropylmethoxy)-1-Methyl-1H-Pyrazol-4-amin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner Pyrazol-Kernstruktur einzigartig.

Eigenschaften

Molekularformel |

C8H13N3O |

|---|---|

Molekulargewicht |

167.21 g/mol |

IUPAC-Name |

3-(cyclopropylmethoxy)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C8H13N3O/c1-11-4-7(9)8(10-11)12-5-6-2-3-6/h4,6H,2-3,5,9H2,1H3 |

InChI-Schlüssel |

KWOLHIBZOQSGAY-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C(=N1)OCC2CC2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)

![Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-](/img/structure/B12113599.png)

![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)